N-Me-Thr(Tbu)-OH

Description

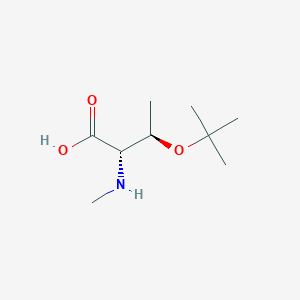

N-Me-Thr(tBu)-OH (Fmoc-N-methyl-O-tert-butyl-L-threonine) is a protected amino acid derivative widely used in peptide synthesis. Key properties include:

- Chemical Formula: C₂₄H₂₉NO₅

- Molecular Weight: 411.5 g/mol

- Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) for α-amino protection. tert-Butyl (tBu) for hydroxyl group protection.

- N-Methylation: A methyl group replaces the hydrogen on the α-nitrogen, reducing hydrogen bonding and enhancing conformational flexibility in peptides .

This compound is critical in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy: Fmoc is base-labile, while the tert-butyl group is acid-labile, enabling sequential deprotection .

Propriétés

IUPAC Name |

(2S,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXQLWFONOUGLB-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426648 | |

| Record name | O-tert-Butyl-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42417-72-1 | |

| Record name | O-tert-Butyl-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Resin Loading and Carboxylic Acid Protection

The 2-chlorotrityl chloride (2-CTC) resin serves as a foundational support for solid-phase synthesis. In this step, Fmoc-Thr(tBu)-OH is loaded onto the resin via its carboxylic acid group. A mixture of dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) facilitates ester bond formation between the resin and the amino acid, achieving near-quantitative loading efficiencies (>95%). The tert-butyl (tBu) group remains intact during this process, providing orthogonal protection for the hydroxyl side chain.

Fmoc Deprotection and o-NBS Protection

Following resin loading, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the α-amino group. Subsequent protection with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of DIPEA forms a sulfonamide derivative. The electron-withdrawing nitro group acidifies the NH proton, enabling efficient N-methylation in subsequent steps.

N-Methylation Strategies

Two alkylation reagents are systematically compared:

Dimethyl Sulfate-Mediated Methylation

Dimethyl sulfate (0.5 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2 equiv) in N-methylpyrrolidone (NMP) achieve methylation at 25°C within 2 hours. This method yields 93.29% pure N-Me-Thr(Tbu)-OH, with a total isolated yield of 84.6% .

Methyl Iodide-Mediated Methylation

Methyl iodide (1.2 equiv) with DBU (2 equiv) in NMP completes methylation in 1.5 hours at 25°C, yielding 94.63% purity and 82.0% isolated yield. While faster, this method incurs higher costs due to reagent volatility.

Cleavage and Final Product Isolation

Cleavage from the resin is achieved using 1% trifluoroacetic acid (TFA) in DCM, preserving the tBu group. Lyophilization yields the final product with >98% purity by HPLC.

Table 1: Comparative Performance of Alkylation Reagents

| Parameter | Dimethyl Sulfate | Methyl Iodide |

|---|---|---|

| Reaction Time (h) | 2.0 | 1.5 |

| Isolated Yield (%) | 84.6 | 82.0 |

| Purity (%) | 93.29 | 94.63 |

| Cost per mmol (USD) | 12.50 | 18.75 |

Alternative Solution-Phase Synthesis

Precursor Synthesis: Fmoc-Thr(tBu)-OH

A patented industrial method synthesizes Fmoc-Thr(tBu)-OH through a four-step sequence:

-

Esterification : Threonine reacts with methanol and thionyl chloride to form Thr-OMe·HCl.

-

tBu Protection : Isobutene gas is introduced under acidic conditions (H₂SO₄) to yield Thr(tBu)-OMe.

-

Saponification : NaOH hydrolysis produces Thr(tBu)-OH.

-

Fmoc Protection : Reaction with Fmoc-OSu in ethyl acetate affords Fmoc-Thr(tBu)-OH with 87.1% yield.

Industrial-Scale Production Considerations

Reagent Economics

Dimethyl sulfate offers a 40% cost reduction over methyl iodide for large-scale runs (>10 kg), despite marginally lower yields. The 2-CTC resin can be regenerated twice without significant efficiency loss, reducing resin costs by 33% .

Challenges and Optimization

Steric Hindrance Mitigation

The tert-butyl group induces significant steric hindrance during coupling. Strategies include:

Applications De Recherche Scientifique

Key Applications

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : N-Methyl-Threonine (tert-Butyl Ester) Hydroxyl is primarily used in SPPS, allowing for the incorporation of N-methylated amino acids into peptides. This modification can enhance the pharmacological properties of peptides by increasing their resistance to proteolytic degradation, thereby improving bioavailability and half-life in vivo .

- Drug Development

- Bioconjugation

- Protein Engineering

- Analytical Chemistry

Case Studies

-

Facile Synthesis Protocol :

A study demonstrated an effective protocol for synthesizing Fmoc-N-Me-AA-OH using 2-chlorotrityl chloride resin, highlighting its utility in developing N-methyl amino acids critical for peptidomimetic drug development . -

Self-Assembled Structures :

Research explored how Fmoc-N-Me-Thr(tBu)-OH influences self-assembly and structural morphology in peptidic materials, which has implications for material science applications . -

Cysteine Peptide Synthesis :

The compound was utilized in synthesizing peptides containing cysteine, which are significant for drug design and biochemical studies, showcasing its versatility in peptide chemistry .

Mécanisme D'action

The mechanism of action of N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride involves its incorporation into peptides and proteins. The tert-butyl ester group provides stability during synthesis, while the methyl group on the nitrogen atom enhances reactivity. The compound interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

The table below compares N-Me-Thr(tBu)-OH with structurally related amino acid derivatives:

Key Observations :

- Protection Strategy : Fmoc derivatives (e.g., this compound) are preferred in base-driven SPPS, while Boc derivatives (e.g., Boc-Tyr(tBu)-OH) suit acid-labile protocols.

- N-Methylation : Enhances metabolic stability and membrane permeability in peptides but reduces solubility due to hindered hydrogen bonding .

- Backbone Modifications : Thr vs. Ser vs. Tyr alters peptide hydrophobicity and steric bulk. Tyr’s aromaticity increases retention in chromatographic separations .

Chromatographic Behavior

A study comparing Fmoc-protected amino acids on chiral stationary phases (CSPs) revealed:

- Retention Factors (k₁) :

- Enantioseparation: this compound exhibits moderate enantioselectivity (α = 1.21) on QN-AX™ columns, lower than non-methylated analogs due to reduced hydrogen-bonding capacity .

Solubility and Stability

- This compound : Poor aqueous solubility; requires polar aprotic solvents (e.g., DMF) with heating .

- Boc-Tyr(tBu)-OH : Similar solubility profile but less prone to aggregation due to the absence of Fmoc’s hydrophobic fluorenyl group .

- Fmoc-N-Me-Tyr(tBu)-OH : Lower solubility than Thr analogs due to tyrosine’s aromatic side chain .

Activité Biologique

N-Me-Thr(Tbu)-OH, also known as Fmoc-N-α-methyl-O-tert-butyl-L-threonine, is a modified amino acid that plays a significant role in peptide synthesis and has various biological implications. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

1. Overview of this compound

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The N-methylation of threonine enhances the stability and bioavailability of peptides by making them more resistant to enzymatic degradation. This modification can lead to improved pharmacological properties, making it an attractive candidate for therapeutic applications.

2. Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Solid-Phase Synthesis : This method involves the use of a resin to facilitate the stepwise addition of amino acids to form peptides. Recent advancements have introduced the use of 2-chlorotrityl chloride (2-CTC) resin for improved efficiency in synthesizing N-methylated amino acids .

- Alkylation Techniques : Two common alkylation methods include the use of dimethyl sulfate or methyl iodide. These methods allow for the introduction of the methyl group at the nitrogen atom effectively .

3. Biological Activity

The biological activity of this compound is linked to its incorporation into peptides. Key points include:

- Enhanced Stability : The N-methylation reduces susceptibility to proteolytic enzymes, potentially increasing the half-life and bioavailability of peptides in vivo.

- Therapeutic Potential : Modified peptides containing this compound may exhibit unique interactions with biological receptors, which could be leveraged for therapeutic purposes.

Table 1: Comparison of Biological Activity Among Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-N-Methyl-Alanine-OH | Simple N-methylation without bulky side chains | Less steric hindrance than threonine derivative |

| Fmoc-N-Methyl-Leucine-OH | Larger side chain compared to threonine | Enhanced hydrophobic interactions |

| Fmoc-N-Methyl-Serine-OH | Hydroxyl group present but no tert-butyl | More polar than threonine derivative |

| Fmoc-N-Me-Thr(tBu)-OH | Combination of steric hindrance and stability | Particularly useful in peptide synthesis |

4. Case Studies and Research Findings

Recent studies have highlighted the importance of N-methylation in amino acids and peptides:

- A study demonstrated that peptides synthesized with N-methylated residues showed increased resistance to enzymatic degradation, leading to prolonged activity in biological systems .

- Another investigation focused on the synthesis protocols for N-methylated amino acids like this compound, emphasizing its utility in generating libraries of modified peptides for biological screening .

5. Conclusion

This compound serves as a crucial building block in peptide synthesis with significant implications for drug development and therapeutic applications. Its ability to enhance peptide stability and bioavailability makes it a valuable compound in research settings.

Analyse Des Réactions Chimiques

Peptide Coupling Reactions

N-Me-Thr(tBu)-OH participates in peptide bond formation via carbodiimide-mediated coupling:

- Activation : The carboxyl group is activated using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .

- Coupling Mechanism :

- Efficiency : Coupling yields exceed 90% under optimized conditions (DMF solvent, 1 hr reaction time) .

Deprotection Reactions

- Fmoc Removal : Achieved with 20% piperidine in DMF (5 min × 2) .

- tBu Group Removal : Requires strong acids like TFA (95% for 2 hr) .

- Stability : The N-methyl group remains intact under standard deprotection conditions, ensuring backbone stability .

Stability and Competing Reactions

- Steric Effects : The bulky tert-butyl group reduces nucleophilicity, minimizing undesired side reactions (e.g., racemization) .

- Oxidative Stability : Resistant to oxidation under ambient conditions due to tert-butyl protection of the hydroxyl group .

Key Data Tables

Table 1: Synthetic Routes for this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Resin Loading | 2-CTC resin, DCM, DIPEA | Carboxylic acid protection |

| Fmoc Deprotection | 20% Piperidine/DMF | Free α-amino group |

| o-NBS Protection | o-NBS-Cl, DIPEA, NMP | Sulfonamide formation |

| Methylation | Dimethyl sulfate/DBU or Methyl iodide/DBU | N-Methylation (85–88% yield) |

| Cleavage | 1% TFA/DCM | Final product isolation |

Table 2: Coupling Efficiency with Common Reagents

| Coupling Reagent | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| HBTU | DMF | 1 | 92 |

| HATU | DMF | 1 | 94 |

| DCC/HOBt | DCM | 2 | 85 |

Q & A

Q. How can researchers address ethical challenges in using proprietary databases for comparative studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.